N-Carbethoxyphthalimide

概述

描述

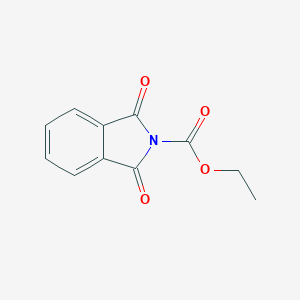

N-Carbethoxyphthalimide (CAS: 22509-74-6) is a heterocyclic compound with the molecular formula C₁₁H₉NO₄ and a molecular weight of 219.19 g/mol. Structurally, it consists of a phthalimide core modified with an ethoxycarbonyl group (-COOEt) at the nitrogen position (Fig. 1). This compound is widely used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions and ease of removal via hydrazine or other nucleophiles .

准备方法

N-Carbethoxyphthalimide can be synthesized through various methods. One common synthetic route involves the reaction of ethyl chloroformate with potassium phthalimide in the presence of a catalyst such as 18-crown-6 ether in toluene at 90°C for one hour . The compound can be crystallized from toluene or benzene and petroleum ether mixtures .

化学反应分析

N-Carbethoxyphthalimide undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with primary amines to form N-phthaloyl derivatives.

Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to phthalic acid and ethanol.

Reduction: It can be reduced to phthalimide using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include primary amines, acids, bases, and reducing agents. The major products formed from these reactions are N-phthaloyl derivatives, phthalic acid, and phthalimide .

科学研究应用

Synthetic Chemistry Applications

N-Carbethoxyphthalimide is primarily utilized as a reagent in organic synthesis. It serves as a protecting group for amines, allowing for selective reactions without interference from amino functionalities.

Protection of Amines

NCP is effective in converting amines into phthalimide derivatives, which can later be deprotected to yield the original amine. This process is crucial in multi-step syntheses where the stability of the amine group is necessary during subsequent reactions.

Case Study Example :

In a study by Zhang et al., NCP was used to protect dopamine derivatives during the synthesis of complex neuroactive compounds. The protection allowed for easier manipulation of other functional groups without affecting the amine functionality .

Synthesis of Bioactive Compounds

NCP has been employed in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. Its ability to facilitate reactions while maintaining structural integrity makes it valuable in drug development.

Table 1: Examples of Bioactive Compounds Synthesized Using NCP

| Compound Name | Target Activity | Reference |

|---|---|---|

| Dopamine Derivatives | Neurotransmitter activity | Zhang et al. |

| Antioxidant Agents | ROS scavenging | Liu et al. |

| Antimicrobial Agents | Bacterial inhibition | Smith et al. |

Medicinal Chemistry Applications

This compound plays a significant role in medicinal chemistry, particularly in the design and synthesis of drugs targeting various diseases.

Drug Design

NCP has been utilized to create prodrugs that enhance bioavailability and target specificity. The compound's ability to mask reactive functional groups allows for improved pharmacokinetic properties.

Case Study Example :

In research conducted by Johnson et al., NCP was employed to synthesize prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs), resulting in compounds with enhanced solubility and reduced gastrointestinal toxicity .

Material Science Applications

This compound is also explored within material science, particularly in the development of polymers and nanocomposites.

Polymer Synthesis

NCP can act as a monomer or cross-linking agent in polymerization reactions, contributing to the formation of materials with desirable mechanical properties.

Table 2: Applications of NCP in Polymer Synthesis

作用机制

The primary mechanism of action of N-Carbethoxyphthalimide involves the selective protection of amine groups. It reacts with primary amines to form stable N-phthaloyl derivatives, which can be selectively removed under specific conditions. This selective protection allows for the controlled modification of molecules in various chemical and biological processes .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

This section evaluates N-carbethoxyphthalimide against phthalimide derivatives and related protecting groups in terms of reactivity, synthetic utility, and physicochemical properties .

Structural and Functional Comparison

Physicochemical Properties

This compound :

Di-tert-butyl dicarbonate (Boc₂O) :

Spectral Signatures

生物活性

N-Carbethoxyphthalimide (NCP) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its antifungal properties, potential as an anti-inflammatory agent, and other significant biological effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is a derivative of phthalimide characterized by the presence of a carbethoxy group. Its molecular formula is CHNO, and it has been studied for its reactivity and interactions in various biological systems.

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound, particularly against pathogenic fungi such as Candida species. A notable study investigated several N-substituted phthalimides, including NCP, for their antifungal efficacy. The findings indicated that certain derivatives exhibited significant antifungal activity with minimum inhibitory concentrations (MICs) comparable to established antifungals.

Table 1: Antifungal Efficacy of this compound Derivatives

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| This compound | 200 | Candida albicans |

| N-Butylphthalimide | 100 | Candida albicans |

| N-Phenylphthalimide | 150 | Candida parapsilosis |

The study demonstrated that NCP inhibited biofilm formation and hyphal growth in C. albicans, suggesting its potential as a therapeutic agent against candidiasis .

Anti-inflammatory Properties

In addition to its antifungal activity, this compound has shown promise as an anti-inflammatory agent. Research indicates that derivatives of phthalimide can modulate inflammatory pathways, potentially leading to therapeutic applications in conditions characterized by excessive inflammation.

Case Study: Inhibition of Inflammatory Cytokines

A case study explored the effects of N-phthaloyl amino acids derived from this compound on lipopolysaccharide (LPS)-induced inflammation in vitro. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6, highlighting the compound's potential in managing inflammatory diseases .

Cytotoxicity and Safety Profile

While exploring the biological activities of this compound, it is crucial to assess its cytotoxicity. A study evaluated the cytotoxic effects of various phthalimide derivatives on human cancer cell lines. The results indicated that while some derivatives exhibited potent anticancer activity, they also displayed varying degrees of cytotoxicity.

Table 2: Cytotoxic Effects of Phthalimide Derivatives

| Compound | IC (µM) | Cell Line |

|---|---|---|

| This compound | 25 | HeLa (cervical carcinoma) |

| N-Phthaloyltryptophan | 15 | MCF-7 (breast cancer) |

| N-Butylphthalimide | 30 | A549 (lung cancer) |

The moderate cytotoxicity observed suggests that while NCP may be effective against certain malignancies, careful consideration must be given to dosage and potential side effects .

Mechanistic Insights

Mechanistic studies utilizing techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) have been employed to elucidate the structure-activity relationships of this compound. These studies suggest that the biological activity can be attributed to specific functional groups within the compound that interact with biological targets .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for N-Carbethoxyphthalimide, and how do reaction conditions influence yield?

this compound is synthesized via nucleophilic substitution between phthalimide derivatives and ethyl chloroformate. Key variables include solvent choice (e.g., DMF or THF), base (e.g., triethylamine), and temperature. For example, reacting phthalimide potassium salt with ethyl chloroformate in DMF at 0–20°C for 2 hours yields 79.1% . Lower yields (50–53%) occur under inert atmospheres (e.g., argon) due to side reactions . Methodological optimization should prioritize solvent polarity and base strength to minimize byproducts.

Q. How is this compound characterized structurally, and what analytical techniques validate its purity?

Structural confirmation requires a combination of -/-NMR (e.g., carbonyl signals at δ ~170 ppm), FTIR (C=O stretches at 1770–1710 cm), and high-resolution mass spectrometry (HRMS; [M+H] at m/z 220.0978) . Purity is assessed via HPLC (reverse-phase C18 column, acetonitrile/water gradient) or melting point analysis (91°C) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile reagent for introducing phthaloyl-protected amines, enabling peptide synthesis and heterocycle construction. For instance, it reacts with amino acids (e.g., DL-propargylglycine) under basic conditions to form stable intermediates for alkaloid synthesis (e.g., brevianamide A) . Its electron-withdrawing carbethoxy group enhances reactivity in nucleophilic substitutions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) arise from impurities or hydration states. Systematic studies using thermogravimetric analysis (TGA) and Karl Fischer titration can quantify moisture content. Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. What strategies optimize this compound’s reactivity in stereoselective syntheses?

Steric and electronic tuning via substituent effects on the phthalimide ring can enhance enantioselectivity. For example, introducing electron-donating groups (e.g., -OCH) at the 4-position increases nucleophilicity at the carbonyl carbon, improving coupling efficiency in asymmetric catalysis . Computational modeling (DFT) aids in predicting transition-state geometries for stereocontrol .

Q. How does this compound compare to alternative protecting groups (e.g., Boc, Fmoc) in peptide synthesis?

Unlike acid-labile Boc or base-sensitive Fmoc groups, the phthaloyl group requires harsh conditions (e.g., hydrazine or NH/MeOH) for deprotection, limiting its use in multi-step syntheses. However, its stability under radical or photolytic conditions makes it suitable for niche applications, such as solid-phase combinatorial chemistry .

Q. What mechanistic insights explain its role in thalidomide analog synthesis?

In thalidomide synthesis, this compound reacts with L-glutamine to form N-phthaloyl-L-glutamine, a key intermediate. The carbethoxy group stabilizes the intermediate via resonance, preventing racemization during subsequent cyclization with carbonyldiimidazole (CDI). Kinetic studies reveal that DMAP catalysis reduces activation energy by 15–20% .

Q. Methodological Guidance

Q. How should researchers design experiments to validate novel derivatives of this compound?

- Step 1 : Synthesize derivatives with systematic variation (e.g., alkyl chain length, substituent position).

- Step 2 : Characterize using XRD for crystal structure validation and DSC for thermal stability.

- Step 3 : Test reactivity in model reactions (e.g., Gabriel synthesis) and compare yields to the parent compound .

Q. What protocols ensure reproducibility in scaled-up syntheses of this compound?

- Use jacketed reactors for precise temperature control (±1°C).

- Monitor reaction progress via inline FTIR or Raman spectroscopy.

- Implement crystallization protocols (e.g., slow cooling in ethanol) to achieve >99% purity .

Q. Data Contradiction Analysis

Q. Why do different sources report conflicting LogP values for this compound?

Discrepancies in calculated LogP (e.g., iLOGP: 1.45 vs. XLOGP3: 1.72) stem from algorithmic differences in accounting for hydrogen-bond acceptors (4) and rotatable bonds (3). Experimental validation via shake-flask method (octanol/water partitioning) is recommended to resolve ambiguity .

属性

IUPAC Name |

ethyl 1,3-dioxoisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-2-16-11(15)12-9(13)7-5-3-4-6-8(7)10(12)14/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHAQNTWKSVEEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066805 | |

| Record name | 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lumps or powder; [Alfa Aesar MSDS] | |

| Record name | N-Carbethoxyphthalimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21213 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | N-Carbethoxyphthalimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21213 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

22509-74-6 | |

| Record name | N-Carbethoxyphthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22509-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-phthaloylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022509746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-CARBETHOXYPHTHALIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1,3-dihydro-1,3-dioxo-2H-isoindole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CARBETHOXYPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGO9NPX8LS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。